molecular formula C7H10O2 B8380704 1-Acetoxy-3-methyl-1,3-butadiene

1-Acetoxy-3-methyl-1,3-butadiene

Cat. No.: B8380704
M. Wt: 126.15 g/mol
InChI Key: KRROLIZNADPOLD-UHFFFAOYSA-N
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Description

1-Acetoxy-1,3-butadiene (CAS 1515-76-0) is a conjugated diene substituted with an acetoxy group (-OAc) at the terminal position. Key properties include:

  • Molecular formula: C₆H₈O₂
  • Molecular weight: 112.13 g/mol
  • Physical state: Colorless liquid
  • Boiling point: 60–61°C at 40 mmHg
  • Density: 0.945 g/cm³ .
  • Solubility: Miscible with most organic solvents.

This compound is primarily used in organic synthesis as a diene in cycloaddition reactions (e.g., Diels-Alder) and as a precursor for heterocyclic compounds. However, it is prone to polymerization during storage and requires distillation for purification. Its high volatility and flammability necessitate careful handling in ventilated environments .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-methylbuta-1,3-dienyl acetate

InChI

InChI=1S/C7H10O2/c1-6(2)4-5-9-7(3)8/h4-5H,1H2,2-3H3

InChI Key

KRROLIZNADPOLD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=COC(=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In the patented method, 2-methyl-3-butyn-2-ol reacts with acetic anhydride under strongly acidic conditions (e.g., phosphoric acid) to form an intermediate acetate. Subsequent rearrangement catalyzed by transition metals like silver(I) or copper(I) yields 1-acetoxy-3-methyl-1,3-butadiene.

Key parameters:

  • Temperature: Room temperature for acetoxylation; 50–80°C for rearrangement

  • Catalysts: 0.1–1.0 mol% AgNO₃ or CuCl

  • Yield: 72% after purification via acid-base extraction

Purification and Isolation

The crude product is treated with methyl tert-butyl ether (MTBE) and washed with HCl to remove residual acids. Rotary evaporation followed by cooling yields a pure yellow oil that solidifies at low temperatures.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst Yield Advantages
Acid/metal rearrangement2-Methyl-3-butyn-2-olH₃PO₄ + AgNO₃/CuCl72%High purity; scalable
Pd-catalyzed acetoxylationCrotonaldehyde analogsPd-KOAc~60%Mild conditions; fewer steps

Stereochemical Considerations

The product exists as cis and trans isomers, confirmed via IR spectroscopy and chromatographic analysis. The ratio depends on reaction kinetics:

  • Metal-catalyzed routes favor the trans isomer due to steric effects during rearrangement.

  • Pd-mediated reactions produce mixtures, necessitating post-synthesis separation.

Industrial Applications and Limitations

The acid/metal method is preferred for large-scale dronabinol precursor synthesis due to its reproducibility. However, Pd-based approaches face challenges:

  • Cost: Palladium catalysts increase production expenses.

  • Byproducts: Competing polymerization of butadiene derivatives reduces yields .

Chemical Reactions Analysis

1-Acetoxy-3-methyl-1,3-butadiene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Acetoxy-3-methyl-1,3-butadiene involves its role as a diene in cycloaddition reactions. The compound participates in [4+2] cycloadditions, forming six-membered rings with dienophiles . These reactions are facilitated by the electronic properties of the acetoxy and methyl groups, which enhance the reactivity of the diene.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-acetoxy-1,3-butadiene with analogous dienes:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituent Hazards
1-Acetoxy-1,3-butadiene C₆H₈O₂ 112.13 60–61 (40 mmHg) Acetoxy (-OAc) Flammable, irritant
1-Methoxy-1,3-butadiene C₅H₈O 84.12 ~68–69 (14 mmHg) Methoxy (-OMe) Flammable, skin/eye irritant
2,3-Dimethyl-1,3-butadiene C₆H₁₀ 82.14 68–70 Methyl (-CH₃) Flammable, potential respiratory irritant
Hexafluoro-1,3-butadiene C₄F₆ 162.03 -28 Fluorine (-F) High-pressure gas, toxic

Key Observations :

  • Electron-withdrawing groups (e.g., -OAc, -F) reduce electron density at the diene, affecting reactivity in cycloadditions.
  • Boiling points correlate with molecular weight and substituent polarity; fluorinated derivatives (e.g., C₄F₆) exist as gases due to low molecular weight and weak intermolecular forces .

Reactivity in Cyclization Reactions

Cyclization studies of unsymmetrical dienes reveal substituent-dependent product ratios. For example:

  • 1-Acetoxy-1,3-butadiene : Forms products 10a:11a in a 45:55 ratio during cyclization.
  • 1-Methoxy-1,3-butadiene : Yields 10b:11b in a 20:80 ratio, indicating stronger electronic bias from -OMe .
  • 2,3-Dimethyl-1,3-butadiene : Steric hindrance from methyl groups favors less substituted products .

Mechanistic Insight :

  • Electron-donating groups (e.g., -OMe) stabilize partial positive charges in transition states, directing regioselectivity.
  • Acetoxy groups (-OAc), moderately electron-withdrawing, create a balance between electronic and steric effects, leading to near-equal product distributions .

Electronic and Thermodynamic Behavior

  • Conical Intersection Dynamics: Substituted butadienes exhibit distinct S₁/S₀ minimum-energy conical intersection (MECI) geometries. While 1-acetoxy-1,3-butadiene lacks direct computational data, studies on 2-cyano-1,3-butadiene (electron-withdrawing -CN) show elongated C-C bonds at MECIs, suggesting similar effects for -OAc groups .
  • Cyclic Voltammetry : Acetoxy and benzoyl derivatives (e.g., 1-acyl-1-anilido-4-methyl-1,3-butadiene) exhibit cathodic peaks at 0.1 V and -0.75 V , reflecting electron-deficient dienes stabilized by -OAc .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Acetoxy-3-methyl-1,3-butadiene, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via methylenation of alkenyl Fischer carbene complexes using titanium-based reagents under inert atmospheres. Key steps include:

  • Precursor preparation : Start with β-alkoxy aldehyde derivatives.
  • Methylenation : Use Tebbe reagent (Cp₂TiCH₂Cl) at -78°C to generate the diene system .
  • Workup : Quench with aqueous NH₄Cl and extract with dichloromethane.
    • Critical Parameters : Temperature control (-78°C) prevents side reactions, and anhydrous conditions are essential for reagent stability. Yield optimization requires stoichiometric precision (1:1.2 ratio of precursor to methylenation agent) .

Q. How is NMR spectroscopy employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H-NMR : Look for characteristic signals:
  • δ 5.2–6.2 ppm : Protons on the conjugated diene system (split into doublets or triplets due to coupling).
  • δ 2.1 ppm : Methyl group adjacent to the acetoxy moiety .
  • ¹³C-NMR : Key peaks include:
  • δ 170–175 ppm : Carbonyl carbon of the acetoxy group.
  • δ 115–130 ppm : Olefinic carbons.
  • Purity Check : Integration ratios should match the molecular formula (C₆H₈O₂), and absence of extraneous peaks confirms purity .

Advanced Research Questions

Q. What analytical challenges arise in differentiating stereoisomers or regioisomers of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
  • Vibrational Spectroscopy : Compare experimental and computed IR spectra (DFT at B3LYP/6-31G* level) to identify stereoelectronic effects.
  • Contradiction Analysis : Discrepancies between calculated and observed NMR shifts may indicate isomerization during synthesis .

Q. How does the electron-withdrawing acetoxy group influence the compound’s reactivity in Diels-Alder cycloadditions?

  • Methodological Answer :

  • Electronic Effects : The acetoxy group lowers the LUMO energy of the diene, enhancing reactivity with electron-deficient dienophiles (e.g., maleic anhydride).
  • Experimental Validation :
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures (25–60°C).
  • Endo Rule Confirmation : X-ray crystallography of adducts confirms preferential endo transition states .

Q. What surface interactions occur between this compound and indoor materials (e.g., polymers, metals), and how do they impact environmental fate studies?

  • Methodological Answer :

  • Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on stainless steel or polypropylene surfaces.
  • Oxidative Degradation : Expose the compound to ozone (50–100 ppb) in a flow reactor and analyze degradation products via GC-MS.
  • Key Finding : The compound exhibits higher adsorption on hydrophobic surfaces, with degradation pathways involving ozonolysis to form acetic acid and methyl glyoxal .

Methodological Notes

  • Safety Protocols : Due to the compound’s flammability (density: 0.945 g/cm³), use explosion-proof refrigerators for storage and conduct reactions under nitrogen .
  • Data Contradictions : Discrepancies in reported yields (e.g., 55% vs. 72%) may stem from variations in precursor purity or moisture levels during methylenation .

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